molecular formula C13H15N5O3S B4961431 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine

4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine

Cat. No. B4961431
M. Wt: 321.36 g/mol
InChI Key: KHYPJUJAJGALLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine, also known as MTR-7, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of triazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine is not fully understood. However, it has been suggested that 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine exerts its therapeutic effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and physiological effects:
4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine has been shown to exhibit potent cytotoxic effects against various cancer cell lines. It has also been shown to inhibit the growth of fungi and bacteria. In addition, 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine has been reported to induce apoptosis in cancer cells and to inhibit the formation of biofilms in bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine in lab experiments is its potent activity against cancer cells, fungi, and bacteria. However, one of the limitations of using 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research and development of 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine. These include investigating the potential use of 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine in combination with other anticancer, antifungal, and antibacterial agents. In addition, further studies are needed to evaluate the safety and efficacy of 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine in animal models and clinical trials. Finally, the development of novel synthetic routes for 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine and its analogs may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine involves the reaction of 4-nitrophenylmorpholine with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, 4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine has also been investigated for its potential use as an antitubercular agent.

properties

IUPAC Name

4-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-16-9-14-15-13(16)22-12-8-10(2-3-11(12)18(19)20)17-4-6-21-7-5-17/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYPJUJAJGALLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl}morpholine

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